molecular formula C8H7FO4S B6237846 2-[3-(fluorosulfonyl)phenyl]acetic acid CAS No. 501653-93-6

2-[3-(fluorosulfonyl)phenyl]acetic acid

Cat. No.: B6237846
CAS No.: 501653-93-6
M. Wt: 218.2
InChI Key:
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Description

2-[3-(fluorosulfonyl)phenyl]acetic acid is an organic compound with the molecular formula C8H7FO4S It is characterized by the presence of a fluorosulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(fluorosulfonyl)phenyl]acetic acid typically involves the introduction of a fluorosulfonyl group to a phenylacetic acid derivative. One common method involves the reaction of 3-bromophenylacetic acid with sulfur tetrafluoride (SF4) in the presence of a catalyst to introduce the fluorosulfonyl group. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of advanced equipment and optimized reaction conditions ensures efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(fluorosulfonyl)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or sulfide.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide or sulfide derivatives.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(fluorosulfonyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(fluorosulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to be reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Similar in structure but with two fluorine atoms on the acetic acid moiety.

    3-Fluorophenylacetic acid: Lacks the fluorosulfonyl group but has a similar phenylacetic acid backbone.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with similar functional groups.

Uniqueness

2-[3-(fluorosulfonyl)phenyl]acetic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group makes it a valuable intermediate in organic synthesis and a candidate for various research studies.

Properties

CAS No.

501653-93-6

Molecular Formula

C8H7FO4S

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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